Cas no 2248186-79-8 ((2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine)

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound featuring a fluorinated methoxyphenyl group and a methyl-substituted propan-1-amine backbone. Its stereospecific (S)-configuration ensures precise interactions in enantioselective applications, making it valuable in pharmaceutical and agrochemical research. The fluorine and methoxy substituents enhance its electronic and steric properties, potentially improving binding affinity in receptor studies. The compound’s structural rigidity and defined chirality make it a useful intermediate for synthesizing bioactive molecules, particularly in CNS-targeting or enzyme inhibition research. Its stability under standard conditions facilitates handling and storage, while its purity and well-characterized structure support reproducible results in experimental workflows.
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine structure
2248186-79-8 structure
Product Name:(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
CAS No:2248186-79-8
MF:C11H16FNO
MW:197.24924659729
CID:5978738
PubChem ID:94460652
Update Time:2025-05-22

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248186-79-8
    • EN300-6506874
    • (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
    • Inchi: 1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m0/s1
    • InChI Key: IGXBFUQDCBANEE-QMMMGPOBSA-N
    • SMILES: FC1=C(C=CC(=C1)C[C@H](C)CN)OC

Computed Properties

  • Exact Mass: 197.121592296g/mol
  • Monoisotopic Mass: 197.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine Pricemore >>

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(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine Related Literature

Additional information on (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

Compound CAS No. 2248186-79-8: (2S)-3-(3-Fluoro-4-Methoxyphenyl)-2-Methylpropan-1-Amine

The compound with CAS No. 2248186-79-8, commonly referred to as (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tertiary amines and features a chiral center at the second carbon atom, making it a valuable substrate for stereochemical studies. The molecule's structure consists of a propaneamine backbone with a substituted phenyl group attached to the third carbon atom, while the second carbon atom bears a methyl group and an amine functionality.

Recent advancements in synthetic methodologies have enabled researchers to efficiently synthesize (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine with high enantiomeric purity. These methods often involve asymmetric catalysis or resolution techniques, which are critical for applications requiring stereo-specific compounds. The presence of electron-donating groups, such as the methoxy group on the phenyl ring, significantly influences the compound's electronic properties and reactivity. This makes it an attractive candidate for exploring interactions with biological targets in drug discovery programs.

In terms of biological activity, (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been investigated for its potential as a modulator of various receptor systems. For instance, studies have shown that this compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which are key targets in the development of treatments for neurological disorders such as anxiety, depression, and pain management. The substitution pattern on the phenyl ring plays a pivotal role in determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

Moreover, the compound's chiral center introduces stereochemical diversity, which is essential for optimizing pharmacological activity. Researchers have employed computational modeling techniques, such as molecular docking and dynamics simulations, to predict how this compound interacts with its target proteins at the molecular level. These insights are invaluable for guiding iterative rounds of chemical optimization aimed at enhancing efficacy and reducing off-target effects.

Another area of interest lies in the compound's potential as a building block for more complex molecular architectures. Its amine functionality makes it amenable to various post-synthetic modifications, such as alkylation or acylation reactions. This versatility allows chemists to explore diverse structural analogs that may possess improved therapeutic attributes or novel modes of action.

Recent studies have also focused on the environmental fate and toxicity of (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine. Understanding its biodegradation pathways and potential ecotoxicological impacts is crucial for ensuring sustainable practices in its production and use. Regulatory agencies increasingly emphasize the importance of green chemistry principles, prompting researchers to develop eco-friendly synthesis routes and disposal methods for this compound.

In conclusion, (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine stands out as a multifaceted molecule with promising applications in drug discovery and chemical synthesis. Its unique structural features, coupled with advancements in synthetic and analytical techniques, continue to drive innovative research across multiple disciplines. As our understanding of this compound deepens, it is likely to play an even more significant role in addressing unmet medical needs and advancing chemical science.

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